molecular formula C18H19NO4 B5976229 N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

Cat. No. B5976229
M. Wt: 313.3 g/mol
InChI Key: SHKYWQYWNLLXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide, also known as DMDB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMDB belongs to the class of benzofuran derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Several studies have demonstrated that N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. Moreover, N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has been reported to exhibit antiviral activity against several viruses, including HIV-1, herpes simplex virus type 1, and hepatitis B virus.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is not fully understood. However, several studies have suggested that N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Moreover, N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide can inhibit the activity of various enzymes, including cyclooxygenase-2 and topoisomerase II. Moreover, N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has been reported to modulate the expression of several genes involved in cell proliferation, apoptosis, and inflammation. In vivo studies have shown that N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. Moreover, N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has some limitations as well. It is relatively unstable under certain conditions, and its solubility in water is limited, which can pose challenges for in vivo studies.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide. One area of interest is the development of N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to elucidate the exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide and to identify its molecular targets. In addition, the potential side effects and toxicity of N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide need to be thoroughly investigated before it can be considered for clinical use. Finally, the development of new synthetic methods for N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide and its derivatives can help to optimize its biological activity and pharmacological properties.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide can be synthesized by a multistep process involving the condensation of 2,5-dimethoxybenzaldehyde with methylamine, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 2,3-dihydro-1-benzofuran-5-carboxylic acid chloride to give N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide in good yield and purity.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11-8-13-9-12(4-6-16(13)23-11)18(20)19-15-10-14(21-2)5-7-17(15)22-3/h4-7,9-11H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKYWQYWNLLXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

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